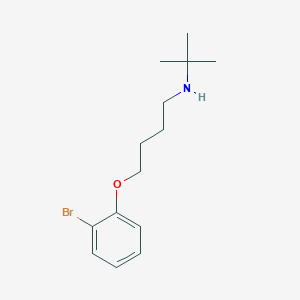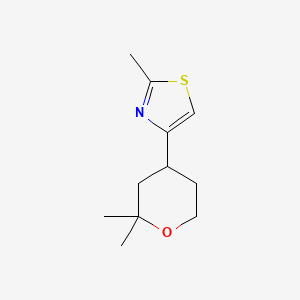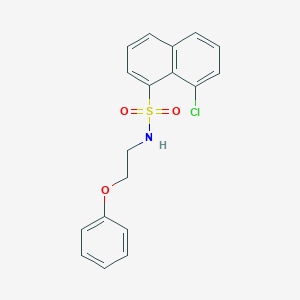![molecular formula C23H26N2O B4898673 1-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B4898673.png)
1-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-naphthol, commonly known as DMNP, is a chemical compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 351.47 g/mol. DMNP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and analytical chemistry.
作用機序
The mechanism of action of DMNP is not fully understood. However, it is believed that DMNP exerts its pharmacological effects by interacting with dopamine and serotonin receptors in the brain. DMNP has been shown to bind to the dopamine D2 receptor with high affinity, leading to the activation of the receptor and the subsequent release of dopamine. DMNP also acts as a serotonin receptor antagonist, blocking the binding of serotonin to its receptors.
Biochemical and Physiological Effects:
DMNP has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DMNP can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. DMNP has also been shown to inhibit the replication of HIV-1 and hepatitis C virus in vitro. In vivo studies have shown that DMNP can induce hypothermia and reduce locomotor activity in mice. DMNP has also been shown to reduce the release of dopamine in the striatum of rats.
実験室実験の利点と制限
DMNP has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. DMNP is also highly fluorescent, making it an ideal probe for the detection of metal ions. However, DMNP has some limitations for lab experiments. It is a relatively large molecule, which may limit its penetration into cells and tissues. DMNP also has a low water solubility, which may affect its bioavailability.
将来の方向性
There are several future directions for the research on DMNP. One potential direction is the development of DMNP-based fluorescent probes for the detection of metal ions in biological samples. Another direction is the investigation of the potential therapeutic applications of DMNP in the treatment of cancer, viral infections, and neurological disorders. Furthermore, the elucidation of the mechanism of action of DMNP and its interaction with dopamine and serotonin receptors could lead to the development of novel drugs with improved pharmacological properties.
Conclusion:
In conclusion, DMNP is a chemical compound with potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMNP have been discussed in this paper. Further research on DMNP could lead to the development of novel drugs and diagnostic tools for various diseases.
合成法
DMNP can be synthesized using various methods, including the reduction of 1-(2,5-dimethylphenyl)piperazine with sodium borohydride, the alkylation of 2-naphthol with 1-(2,5-dimethylphenyl)piperazine, and the condensation of 1-(2,5-dimethylphenyl)piperazine with 2-hydroxy-1-naphthaldehyde. Among these methods, the condensation reaction is the most commonly used method for the synthesis of DMNP.
科学的研究の応用
DMNP has been extensively studied for its potential applications in various fields. In medicinal chemistry, DMNP has been reported to exhibit antitumor, antiviral, and antifungal activities. In pharmacology, DMNP has been shown to act as a dopamine receptor agonist and a serotonin receptor antagonist. In analytical chemistry, DMNP has been used as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
1-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-17-7-8-18(2)22(15-17)25-13-11-24(12-14-25)16-21-20-6-4-3-5-19(20)9-10-23(21)26/h3-10,15,26H,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGFPELBCQLNQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[4-(2,5-Dimethylphenyl)piperazin-1-yl]methyl]naphthalen-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)-1-piperazinecarboxylate](/img/structure/B4898594.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]pyridine](/img/structure/B4898612.png)
amino]benzoic acid](/img/structure/B4898629.png)
![N-[5-(3-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4898634.png)

![2-butyl-5-[(4-methoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B4898655.png)
![N-methyl-N-(tetrahydro-2H-pyran-4-yl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4898658.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4898666.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B4898679.png)

![dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate](/img/structure/B4898691.png)
![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B4898697.png)
![2-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B4898699.png)
